molecular formula C24H20O B14543768 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- CAS No. 62224-54-8

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl-

Cat. No.: B14543768
CAS No.: 62224-54-8
M. Wt: 324.4 g/mol
InChI Key: AWRWIFZMWYWFHF-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Properties

CAS No.

62224-54-8

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

9-(3,4-dihydronaphthalen-2-yl)-2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C24H20O/c1-15-13-16(2)25-24-22(15)20-9-5-6-10-21(20)23(24)19-12-11-17-7-3-4-8-18(17)14-19/h3-10,13-14H,11-12H2,1-2H3

InChI Key

AWRWIFZMWYWFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a naphthalene derivative, followed by its cyclization with a pyran ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves using catalysts to speed up the reaction and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce halogen atoms into the molecule .

Mechanism of Action

The mechanism by which Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- exerts its effects involves the interaction of its photochromic core with light. Upon exposure to UV light, the compound undergoes a structural change, leading to a change in color. This process involves the cleavage of the C-O bond in the pyran ring, resulting in the formation of a merocyanine structure . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s ability to absorb and emit light plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl- is unique due to its specific structural arrangement, which allows for a rapid and reversible color change. This makes it particularly useful in applications requiring quick response times and high stability .

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